Urease Inhibitory Potency: Target Compound Demonstrates Sub-Micromolar IC50 vs. Standard Inhibitor Thiourea
The target compound exhibits potent urease inhibitory activity, with an IC50 value of 0.87 ± 0.09 µM against the isolated urease enzyme, representing a 25.9-fold improvement over the standard inhibitor thiourea (IC50 = 22.54 ± 2.34 µM) [1]. This potency level is consistent with the most active compounds in the triazolothiadiazole series. Kinetic analysis of the series confirmed competitive inhibition of urease, and molecular dynamics simulations demonstrated stable occupation of the enzyme active site in a closed conformational state [1].
| Evidence Dimension | Urease enzyme inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.87 ± 0.09 µM |
| Comparator Or Baseline | Standard drug thiourea: IC50 = 22.54 ± 2.34 µM [1] |
| Quantified Difference | 25.9-fold improvement (lower IC50) vs. thiourea; falls within the most potent range of the triazolothiadiazole series (range: 0.87–8.32 µM) |
| Conditions | Isolated urease enzyme assay; pH 7.0; 25°C; spectrophotometric detection of ammonia release [1] |
Why This Matters
The substantial potency advantage over the clinical comparator thiourea establishes the triazolothiadiazole scaffold's viability for anti-urease therapeutic development, and position within the most active tier of the series justifies selection over weaker congeners.
- [1] Khalili Ghomi M, et al. [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives as new therapeutic candidates against urease positive microorganisms: design, synthesis, pharmacological evaluations, and in silico studies. Scientific Reports. 2023; 13: 10136. View Source
